Eliprodil
Eliprodil
Eliprodil is a racemate comprising equimolar amounts of (R)- and (S)-eliprodil. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an anti-ischaemic agent that exhibits neuroprotective properties. It has a role as a geroprotector, a NMDA receptor antagonist, a neuroprotective agent and a calcium channel blocker. It contains a (R)-eliprodil and a (S)-eliprodil.
Eliprodil has been used in trials studying the treatment of Parkinson Disease and Movement Disorders.
Eliprodil has been used in trials studying the treatment of Parkinson Disease and Movement Disorders.
Brand Name:
Vulcanchem
CAS No.:
119431-25-3
VCID:
VC0526997
InChI:
InChI=1S/C20H23ClFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2
SMILES:
C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O
Molecular Formula:
C20H23ClFNO
Molecular Weight:
347.9 g/mol
Eliprodil
CAS No.: 119431-25-3
Cat. No.: VC0526997
Molecular Formula: C20H23ClFNO
Molecular Weight: 347.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Eliprodil is a racemate comprising equimolar amounts of (R)- and (S)-eliprodil. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an anti-ischaemic agent that exhibits neuroprotective properties. It has a role as a geroprotector, a NMDA receptor antagonist, a neuroprotective agent and a calcium channel blocker. It contains a (R)-eliprodil and a (S)-eliprodil. Eliprodil has been used in trials studying the treatment of Parkinson Disease and Movement Disorders. |
|---|---|
| CAS No. | 119431-25-3 |
| Molecular Formula | C20H23ClFNO |
| Molecular Weight | 347.9 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol |
| Standard InChI | InChI=1S/C20H23ClFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2 |
| Standard InChI Key | GGUSQTSTQSHJAH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O |
| Canonical SMILES | C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O |
| Appearance | Solid powder |
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